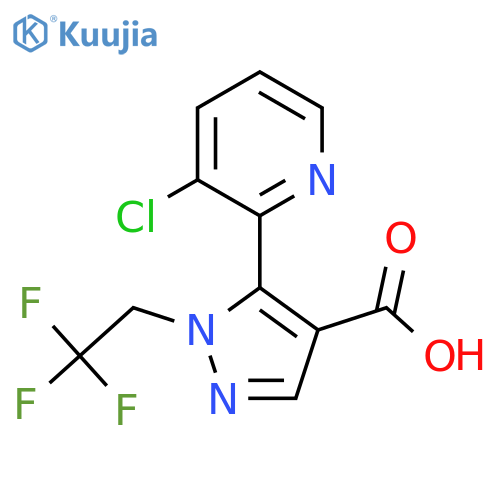Cas no 1423030-58-3 (5-(3-Chloro-pyridin-2-yl)-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole-4-carboxylic acid)

1423030-58-3 structure
商品名:5-(3-Chloro-pyridin-2-yl)-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole-4-carboxylic acid
CAS番号:1423030-58-3
MF:C11H7ClF3N3O2
メガワット:305.640391588211
MDL:MFCD30726023
CID:4783941
5-(3-Chloro-pyridin-2-yl)-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-(3-chloro-pyridin-2-yl)-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole-4-carboxylic acid
- 5-(3-Chloropyridin-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
- 5-(3-chloro-2-pyridyl)-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid
- 5-(3-chloropyridin-2-yl)-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid
- 5-(3-Chloro-pyridin-2-yl)-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole-4-carboxylic acid
-
- MDL: MFCD30726023
- インチ: 1S/C11H7ClF3N3O2/c12-7-2-1-3-16-8(7)9-6(10(19)20)4-17-18(9)5-11(13,14)15/h1-4H,5H2,(H,19,20)
- InChIKey: WLGNDWMVQCXBSB-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CN=C1C1=C(C(=O)O)C=NN1CC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 369
- トポロジー分子極性表面積: 68
- 疎水性パラメータ計算基準値(XlogP): 2.1
5-(3-Chloro-pyridin-2-yl)-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB475508-1 g |
5-(3-Chloro-pyridin-2-yl)-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole-4-carboxylic acid; . |
1423030-58-3 | 1g |
€1,050.10 | 2023-04-21 | ||
| Matrix Scientific | 181013-1g |
5-(3-Chloropyridin-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid, 95%+ |
1423030-58-3 | 95% | 1g |
$1471.00 | 2023-09-07 | |
| abcr | AB475508-1g |
5-(3-Chloro-pyridin-2-yl)-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole-4-carboxylic acid; . |
1423030-58-3 | 1g |
€1050.10 | 2025-02-18 |
5-(3-Chloro-pyridin-2-yl)-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole-4-carboxylic acid 関連文献
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
1423030-58-3 (5-(3-Chloro-pyridin-2-yl)-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole-4-carboxylic acid) 関連製品
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1423030-58-3)5-(3-Chloro-pyridin-2-yl)-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole-4-carboxylic acid

清らかである:99%
はかる:1g
価格 ($):622.0